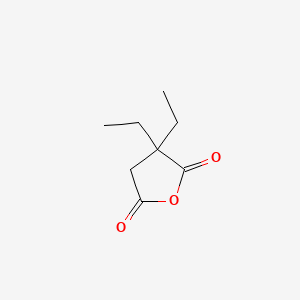

Dihydro-3,3-diethyl-2,5-furandione

Descripción general

Descripción

Dihydro-3,3-diethyl-2,5-furandione is a chemical compound belonging to the furanone family. It is characterized by its yellow crystalline appearance and fruity odor. The molecular formula of this compound is C8H12O3, and it has a molecular weight of 156.1791 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydro-3,3-diethyl-2,5-furandione can be synthesized from 2,2-diethylsuccinic acid and acetyl chloride. The preparation involves heating a mixture of 2,2-diethylsuccinic acid and acetyl chloride under reflux for two hours. After cooling, the mixture is concentrated under reduced pressure and reconcentrated three times with the addition of toluene .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: Dihydro-3,3-diethyl-2,5-furandione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Dihydro-3,3-diethyl-2,5-furandione has shown promise as a lead compound in drug development due to its biological activities. Research indicates that derivatives of this compound exhibit various pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated that compounds related to this compound possess significant antimicrobial effects against various pathogens. For example, its derivatives have been evaluated for their efficacy against bacterial strains and fungi.

- Anticancer Properties : The compound has been investigated for its potential in targeting cancer cells. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted by researchers at a major university tested the anticancer properties of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent against certain types of cancer.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Heterocycles : The compound can be utilized to synthesize heterocyclic compounds which are essential in pharmaceutical chemistry. For instance, it can react with amines to form valuable intermediates for drug synthesis .

- Reactions with Nucleophiles : this compound can undergo nucleophilic addition reactions due to its electrophilic carbonyl groups. This property is exploited in the formation of complex organic molecules .

Data Table: Synthetic Pathways

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Addition | This compound + Amine | Heterocyclic Compounds |

| Condensation Reaction | This compound + Alcohol | Esters or Ethers |

| Cyclization | This compound + Ketone | Cyclic Compounds |

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science:

- Lubricants and Additives : The compound can be formulated into lubricants due to its favorable viscosity and stability characteristics. It is used as an additive in various industrial applications .

Case Study: Lubricant Formulation

A research team developed a new lubricant formulation incorporating this compound. Tests revealed improved performance characteristics such as lower friction coefficients and enhanced thermal stability compared to traditional lubricants .

Mecanismo De Acción

The mechanism of action of dihydro-3,3-diethyl-2,5-furandione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparación Con Compuestos Similares

Dihydro-3,3-diethyl-2,5-furandione can be compared with other similar compounds, such as:

Dihydro-3-methyl-2,5-furandione: This compound has a similar structure but with a methyl group instead of an ethyl group.

Dihydro-3-ethyl-2,5-furandione: This compound has one ethyl group instead of two.

Dihydro-3,4-dimethyl-2,5-furandione: This compound has two methyl groups instead of ethyl groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethyl substitution makes it more hydrophobic and influences its reactivity compared to its methyl-substituted counterparts.

Actividad Biológica

Dihydro-3,3-diethyl-2,5-furandione, a compound belonging to the furanone family, is characterized by its yellow crystalline appearance and fruity odor. Its molecular formula is C8H12O3, with a molecular weight of 156.1791 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various cellular processes, leading to significant biological effects. Preliminary studies suggest that the compound may influence oxidative stress and cellular signaling pathways, although the precise molecular targets remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a lead compound in the development of new antimicrobial agents targeting resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported that the compound induces apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. Notably:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These findings indicate that this compound may inhibit tumor growth and could be further explored for therapeutic applications in oncology.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The researchers found that the compound not only inhibited bacterial growth but also disrupted biofilm formation at concentrations lower than those required for growth inhibition. This suggests potential applications in treating biofilm-associated infections.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer treatment, this compound was administered to MCF-7 cells. The results indicated a significant increase in caspase activity and DNA fragmentation compared to control groups. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dihydro-3-methyl-2,5-furandione | C8H10O3 | Exhibits similar but less potent biological activities |

| Dihydro-3-ethyl-2,5-furandione | C8H10O3 | Shows moderate antimicrobial effects |

| Dihydro-4-methyl-2,5-furandione | C8H10O3 | Less hydrophobic than dihydro-3,3-diethyl variant |

The unique diethyl substitution in this compound enhances its hydrophobicity and influences its reactivity and biological activity compared to its methyl-substituted counterparts .

Propiedades

IUPAC Name |

3,3-diethyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBJDZLMEPZABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182624 | |

| Record name | Dihydro-3,3-diethyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-69-9 | |

| Record name | Dihydro-3,3-diethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-3,3-diethyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.